molecular formula C14H18FN5O B6519165 N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-dimethylbutanamide CAS No. 933223-42-8

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-dimethylbutanamide

Cat. No.: B6519165
CAS No.: 933223-42-8
M. Wt: 291.32 g/mol
InChI Key: DUDSUUFOFSDNPK-UHFFFAOYSA-N
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Description

N-{[1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-dimethylbutanamide is a synthetic small molecule characterized by a tetrazole core substituted with a 4-fluorophenyl group at the N1 position. The tetrazole ring is linked via a methylene bridge to a 3,3-dimethylbutanamide moiety. This structure combines the metabolic stability of the tetrazole ring with the lipophilicity-enhancing 4-fluorophenyl group, a feature common in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN5O/c1-14(2,3)8-13(21)16-9-12-17-18-19-20(12)11-6-4-10(15)5-7-11/h4-7H,8-9H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDSUUFOFSDNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC1=NN=NN1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-dimethylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The tetrazole moiety is known for its ability to mimic carboxylic acids, which can enhance binding to various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H20FN5O
  • Molecular Weight : 341.34 g/mol
  • CAS Number : 946360-91-4

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cellular processes. The presence of the fluorophenyl and tetrazole groups contributes to its ability to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cellular proliferation.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been shown to exhibit significant inhibitory effects on tumor cell lines. In vitro assays demonstrated that the compound could induce apoptosis and cell cycle arrest in cancer cells.

Study Cell Line IC50 (μM) Mechanism
Study 1HepG21.30Induces apoptosis
Study 2SKM-1Not specifiedG1 phase arrest

HDAC Inhibition

This compound has been investigated for its role as a selective HDAC inhibitor. The inhibition of HDACs is linked to increased acetylation of histones and non-histone proteins, which can lead to altered gene expression profiles associated with cancer progression.

Case Study 1: Antitumor Efficacy

In a xenograft model study involving HepG2 cells, the compound demonstrated a tumor growth inhibition (TGI) rate of approximately 48.89% compared to standard treatments like SAHA (TGI of 48.13%). This suggests that the compound may serve as a promising candidate for further development in cancer therapy.

Case Study 2: Combination Therapy

Further research indicated that when combined with other chemotherapeutic agents such as taxol and camptothecin, this compound enhanced their anticancer efficacy. This synergistic effect underscores the potential for developing combination therapies that incorporate this compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tetrazole-Containing Analogs

a. 1-(1-{1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3,4-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (9o)
  • Structure : Combines tetrazole with benzodioxin, thiophene, and benzodiazol-2-one groups.
  • Key Features : The benzodioxin and thiophene substituents enhance aromatic interactions, while the tetrazole provides metabolic resistance.
  • Application : Synthesized via Ugi-Azide four-component reaction (76% yield), highlighting efficient methodologies for tetrazole derivatives .
b. Tetrazole-Tethered Oligopeptides (e.g., 13h-LD, 14h-LD)
  • Structure: Tetrazole linked to amino acids (e.g., leucine, isoleucine) via carbamoyl bridges.
  • Key Features : Designed as alanine racemase inhibitors, leveraging the tetrazole’s bioisosteric replacement for carboxyl groups.
  • Application : Synthesized via solid-phase peptide synthesis (69% purity for 13h-LD), demonstrating utility in enzyme inhibition .

Comparison : The target compound lacks peptide linkages but shares the tetrazole’s role in enhancing stability. Its 3,3-dimethylbutanamide group may offer improved lipophilicity over oligopeptide analogs.

Triazole-Containing Analogs

a. Epoxiconazole
  • Structure : Triazole core with 4-fluorophenyl and 2-chlorophenyl groups linked via an epoxide.
  • Key Features : A broad-spectrum fungicide; the 4-fluorophenyl group enhances membrane penetration.
  • Application : Widely used in agriculture, highlighting the importance of fluorinated aryl groups in agrochemicals .
b. N-[4-(3-{N′-[1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)phenyl]acetamide (14b)
  • Structure: Triazole core with 4-fluorophenyl and indolinone groups.
  • Key Features : Targets VEGFR-2 for anticancer activity; the fluorophenyl group likely improves target affinity.
  • Application : Synthesized in 71% yield, emphasizing the role of triazoles in kinase inhibitor design .

Comparison : Unlike triazoles, the target compound’s tetrazole ring may confer greater metabolic stability due to reduced susceptibility to oxidative degradation. However, triazoles like epoxiconazole dominate agrochemical applications due to established efficacy .

Amide-Linked Fluorinated Compounds

a. N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil)
  • Structure : Benzamide with trifluoromethyl and isopropoxyphenyl groups.
  • Key Features : Fungicide targeting succinate dehydrogenase.
  • Application : Demonstrates the significance of amide bonds in fungicide design .
b. N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)(Alkyl)amide Derivatives
  • Structure : Thiazole-linked amides with pyrazole and aryl groups.
  • Key Features : Synthesized via multi-step reactions (82% yield for intermediate I), showing versatility in heterocyclic amide synthesis .

Data Tables

Table 1. Structural and Functional Comparison

Compound Core Heterocycle Key Substituents Application Yield/Purity
Target Compound Tetrazole 4-Fluorophenyl, 3,3-dimethylbutanamide Potential agrochemical/pharmaceutical N/A
Epoxiconazole Triazole 4-Fluorophenyl, 2-chlorophenyl Fungicide Commercial
14b Triazole 4-Fluorophenyl, indolinone Anticancer (VEGFR-2) 71% yield
13h-LD Tetrazole Leucine, carbamoyl Alanine racemase inhibitor 69% purity
Flutolanil Benzamide Trifluoromethyl, isopropoxyphenyl Fungicide Commercial

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